molecular formula C24H24ClN7O2 B2756933 N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251551-95-7

N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2756933
CAS No.: 1251551-95-7
M. Wt: 477.95
InChI Key: RBBRZYVXYQRWPU-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes:

  • Triazolo-pyrazine backbone: Provides a rigid heterocyclic framework conducive to receptor binding.
  • N-(5-chloro-2-methylphenyl)acetamide group at position 2: Introduces steric and electronic effects that may modulate selectivity and metabolic stability.

The compound’s synthesis likely involves multi-step heterocyclization and substitution reactions, as inferred from analogous triazolo-pyrazine derivatives (e.g., Scheme 2 in and general procedures in ).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c1-17-7-8-18(25)15-20(17)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBRZYVXYQRWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenylpiperazine moiety and the acetamide group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with various biological targets. Its structure suggests that it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its biological activity could be explored for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
  • Core structure : Identical triazolo-pyrazine backbone.
  • Substituent differences :
    • Piperazine group : 4-(2-methylphenyl)piperazinyl (vs. 4-phenylpiperazinyl in the target compound).
    • Acetamide group : N-(3-isopropylphenyl) (vs. N-(5-chloro-2-methylphenyl)).
  • The isopropyl group in the acetamide moiety increases hydrophobicity, which could enhance blood-brain barrier permeability but reduce solubility.
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one (Compound 45)
  • Core structure: Similar triazolo-pyrazinone scaffold.
  • Substituent differences :
    • Piperazine group : 4-benzylpiperazinyl (vs. 4-phenylpiperazinyl).
    • Position 6 : Substituted with a 4-(4-benzylpiperazinyl)phenyl group (vs. unsubstituted phenyl in the target compound).
  • The amino group at position 8 may enhance hydrogen-bonding capacity, improving target engagement.

Comparative Data Table

Property Target Compound N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]...} Compound 45
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine Identical [1,2,4]Triazolo[4,3-a]pyrazin-3-one
Piperazine Substituent 4-Phenylpiperazinyl 4-(2-Methylphenyl)piperazinyl 4-Benzylpiperazinyl
Acetamide Group N-(5-Chloro-2-methylphenyl) N-(3-Isopropylphenyl) N/A (Phenyl at position 2)
Molecular Weight ~529 g/mol (estimated) ~535 g/mol ~527 g/mol
Key Functional Groups Chloro, methyl, phenylpiperazine Isopropyl, methylphenylpiperazine Benzylpiperazine, amino

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